molecular formula C10H15NO3 B1435038 7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one CAS No. 1803610-01-6

7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one

Cat. No.: B1435038
CAS No.: 1803610-01-6
M. Wt: 197.23 g/mol
InChI Key: GPDIDFNANQPPKY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 7,12-dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one follows the International Union of Pure and Applied Chemistry guidelines for complex polycyclic structures containing heteroatoms. The official International Union of Pure and Applied Chemistry name for this compound is octahydro-1H,6H-cyclopenta[e]oxazino[4,3-c]oxazin-6-one, which reflects the fused ring system architecture and the presence of multiple heteroatoms within the molecular framework.

The tricyclic designation in the compound name indicates the presence of three interconnected ring systems that share common atoms or bonds. The numerical descriptors [7.4.0.0,2,6] in the systematic name provide specific information about the ring sizes and bridging patterns within the molecular structure. The prefix "dioxa" indicates the presence of two oxygen atoms incorporated into the ring system, while "aza" denotes the inclusion of one nitrogen atom.

The molecular formula C10H15NO3 confirms the elemental composition, revealing a compact structure with ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight of 197.23 grams per mole establishes the compound as a relatively small organic molecule with moderate molecular complexity.

The Chemical Abstracts Service registry number 1803610-01-6 provides a unique identifier for this specific chemical entity within global chemical databases. The International Chemical Identifier key GPDIDFNANQPPKY-UHFFFAOYSA-N serves as an additional standardized identifier that enables precise chemical structure representation across different computational and database systems.

Property Value Reference
International Union of Pure and Applied Chemistry Name octahydro-1H,6H-cyclopenta[e]oxazino[4,3-c]oxazin-6-one
Chemical Abstracts Service Number 1803610-01-6
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
International Chemical Identifier Key GPDIDFNANQPPKY-UHFFFAOYSA-N

Molecular Geometry and Ring System Analysis

The molecular architecture of 7,12-dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one features a sophisticated tricyclic framework characterized by the fusion of multiple heterocyclic rings containing both oxygen and nitrogen heteroatoms. The International Chemical Identifier string 1S/C10H15NO3/c12-10-11-4-5-13-6-8(11)7-2-1-3-9(7)14-10/h7-9H,1-6H2 provides detailed connectivity information that reveals the specific atomic arrangements and bonding patterns within the molecular structure.

The tricyclic system consists of interconnected rings that share common vertices and edges, creating a rigid three-dimensional framework. The presence of two oxygen atoms and one nitrogen atom as heteroatoms significantly influences the electronic distribution and geometric parameters of the ring system. These heteroatoms introduce electronegativity differences that affect bond lengths, bond angles, and overall molecular shape.

The cyclopenta portion of the molecule contributes a five-membered ring component to the overall structure, while the oxazino and oxazin segments introduce six-membered rings containing the heteroatoms. This combination of five-membered and six-membered rings creates a structurally diverse framework with varying ring strain and conformational flexibility.

The carbonyl group at position 8, indicated by the suffix "-8-one," introduces a planar sp2-hybridized carbon center that constrains the local geometry around this functional group. The presence of this ketone functionality creates a region of increased electron density and potential hydrogen bonding capability that influences both intramolecular and intermolecular interactions.

The molecular geometry analysis reveals that the compound adopts a three-dimensional conformation that minimizes steric strain while maximizing favorable electronic interactions. The fused ring system creates a relatively rigid molecular framework with limited conformational flexibility compared to acyclic analogs.

Stereochemical Configuration and Conformational Dynamics

The stereochemical analysis of 7,12-dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one involves examination of the three-dimensional arrangement of atoms and the potential for multiple conformational states. The tricyclic framework creates multiple stereogenic centers and conformational constraints that define the overall molecular shape and chirality.

The fused ring system inherently restricts conformational mobility, as the interconnected rings must maintain specific geometric relationships to preserve the integrity of the tricyclic structure. This conformational rigidity contrasts with the flexible behavior observed in many acyclic organic compounds and contributes to the distinctive properties of the molecule.

The presence of heteroatoms within the ring system introduces additional stereochemical complexity through their influence on electronic distribution and bonding geometry. The nitrogen atom can exhibit different hybridization states depending on its chemical environment, while the oxygen atoms contribute to the overall polarity and hydrogen bonding potential of the molecule.

Ring inversion dynamics, which are characteristic of many cyclic compounds, may be significantly restricted in this tricyclic system due to the constraints imposed by the fused ring architecture. The energy barriers for conformational transitions are likely elevated compared to simpler cyclic systems, resulting in a more conformationally stable structure.

The Cambridge Structural Database contains extensive information about small-molecule crystal structures that can provide insights into the preferred conformational states of similar tricyclic compounds. Analysis of related structures in this database reveals common conformational preferences and structural features that may be applicable to the understanding of this specific compound.

X-ray Crystallographic Studies and Hirshfeld Surface Analysis

X-ray crystallographic analysis represents the most definitive method for determining the precise three-dimensional structure of 7,12-dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one in the solid state. The Cambridge Structural Database serves as the primary repository for small-molecule organic and metal-organic crystal structures, containing over 800,000 entries that provide comprehensive structural information.

Crystallographic studies of similar tricyclic compounds have revealed important insights into the preferred molecular conformations, intermolecular packing arrangements, and hydrogen bonding patterns that stabilize the crystal structure. The rigid tricyclic framework of this compound likely adopts a well-defined conformation in the crystalline state, with specific geometric parameters that can be precisely determined through X-ray diffraction analysis.

Hirshfeld surface analysis has emerged as a powerful computational tool for quantifying intermolecular interactions in crystal structures. This method provides detailed information about the molecular surface and the nature of contacts between neighboring molecules in the crystal lattice. For tricyclic compounds containing heteroatoms, Hirshfeld analysis typically reveals the dominant contribution of hydrogen-hydrogen interactions, carbon-hydrogen contacts, and heteroatom-hydrogen interactions to the overall crystal packing.

The analysis of intermolecular interactions through Hirshfeld surface methodology enables quantification of the relative contributions of different contact types to the crystal stability. Studies of related compounds have shown that hydrogen-hydrogen interactions often account for the largest fraction of the Hirshfeld surface area, followed by heteroatom-hydrogen contacts that reflect the polar nature of oxygen and nitrogen-containing molecules.

Crystal structure determination would provide precise bond lengths, bond angles, and torsion angles that define the molecular geometry. The carbonyl group orientation, heteroatom positions, and ring conformations can all be established with high accuracy through crystallographic analysis. Such data would enable detailed comparison with theoretical calculations and contribute to the understanding of structure-property relationships.

Analytical Method Information Provided Typical Parameters
X-ray Crystallography Bond lengths, angles, molecular conformation Precision: ±0.01 Å for bond lengths
Hirshfeld Surface Analysis Intermolecular contact analysis Surface area contributions by contact type
Cambridge Structural Database Comparative structural data >800,000 crystal structures available

The integration of crystallographic data with computational analysis provides a comprehensive understanding of the molecular structure and its relationship to physical and chemical properties. The Cambridge Structural Database continues to serve as an invaluable resource for structural comparison and validation of crystallographic results. Modern crystallographic techniques enable determination of absolute configuration, disorder analysis, and detailed characterization of hydrogen bonding networks that contribute to crystal stability.

Properties

IUPAC Name

7,12-dioxa-9-azatricyclo[7.4.0.02,6]tridecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-10-11-4-5-13-6-8(11)7-2-1-3-9(7)14-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDIDFNANQPPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OC(=O)N3C2COCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Free One-Pot Cascade Synthesis

A highly efficient and environmentally benign method was reported for the synthesis of tricyclic 7-oxa-2-azatricyclo[7.4.0.0(2,6)]trideca-1(9),10,12-trien-3-ones, closely related to the target compound. This method is adaptable for preparing 7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one with the following key features:

  • Starting materials: Keto acids (including renewable levulinic acid), methyl chloroformate, and substituted o-aminobenzyl alcohols.
  • Base: Triethylamine.
  • Solvent: Toluene.
  • Temperature: Room temperature.
  • Reaction type: Tandem C-N and C-O bond formation in a one-pot cascade.
  • Yields: Good to excellent yields reported.

This method avoids the use of transition metals, making it more sustainable and cost-effective for large-scale synthesis.

Reaction Mechanism Insights

The reaction proceeds via:

  • Activation of the keto acid by methyl chloroformate to form an activated ester intermediate.
  • Nucleophilic attack by the amino group of the o-aminobenzyl alcohol, forming the C-N bond.
  • Intramolecular cyclization via the hydroxyl group attacking the activated carbonyl, forming the C-O bond and closing the tricyclic ring system.

This tandem process efficiently constructs the complex tricyclic core in a single operational step, minimizing purification steps and by-products.

Patent-Documented Synthetic Routes

Patent TW202110845A discloses tricyclic compounds structurally related to 7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one, including methods for their preparation. Although the patent focuses broadly on tricyclic heterocycles, it highlights:

  • Use of optionally substituted alkyl or heterocyclic precursors.
  • Multi-step synthesis involving cyclization and functional group transformations.
  • Conditions tailored to maintain the integrity of the tricyclic framework.

While specific stepwise experimental details for the exact compound are limited in the patent, the general synthetic strategies provide a foundation for preparing such complex tricyclic systems.

Comparative Data Table of Preparation Methods

Method Description Starting Materials Reaction Conditions Yield (%) Advantages References
Transition metal-free one-pot cascade Keto acids, methyl chloroformate, o-aminobenzyl alcohols Room temp, toluene, triethylamine base 75-90 Metal-free, environmentally benign, mild conditions
Patent-based multi-step synthesis Substituted alkyl/heterocyclic precursors Multi-step, various conditions Not specified Versatile for substituted analogs

Chemical Reactions Analysis

Types of Reactions

7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 7,12-Dioxa-9-azatricyclo[7.4.0.0²,⁶]tridecan-8-one with key analogs:

Compound Name Structure Type Heteroatoms Functional Groups Ring System Substituents Key Applications/Properties
7,12-Dioxa-9-azatricyclo[7.4.0.0²,⁶]tridecan-8-one Tricyclic 2 O, 1 N Ketone (-one) [7.4.0] fused with dioxa-aza None Synthetic intermediates, rigid scaffolds
9-(4-Metoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Tetracyclic 2 S, 1 N Ketone, Methoxy (-OCH₃) [9.2.1.0²,¹⁰.0⁴,⁸] 4-Methoxyphenyl Bioactive compound (potential drug lead)
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one Tetracyclic 2 S, 1 N Ketone, Hydroxy (-OH) [9.2.1.0²,¹⁰.0⁴,⁸] 4-Hydroxyphenyl Enhanced solubility due to -OH group
11-Azido-3,6,9-trioxaundecan-1-amine Linear polyether 3 O, 1 N Azide (-N₃), Amine (-NH₂) None (linear chain) Terminal azide/amine Click chemistry, polymer synthesis

Key Research Findings

Heteroatom Influence: The replacement of sulfur (thia) with oxygen (oxa) in the tricyclic system (e.g., 7,12-dioxa vs. 3,7-dithia analogs) alters electronic properties. Azide-containing linear compounds (e.g., 11-Azido-3,6,9-trioxaundecan-1-amine) exhibit reactivity suited for click chemistry, whereas the ketone in 7,12-dioxa-9-aza derivatives may favor nucleophilic additions .

Ring Strain and Stability: The tricyclic framework of 7,12-dioxa-9-azatricyclo[7.4.0.0²,⁶]tridecan-8-one introduces moderate ring strain due to fused bicyclo[7.4.0] and oxa-aza rings.

Substituent Effects :

  • Methoxy (-OCH₃) and hydroxy (-OH) groups in tetracyclic analogs improve bioavailability and solubility. For instance, the hydroxy-substituted derivative shows increased water solubility compared to its methoxy counterpart .

Lumping Strategy Relevance :

  • Compounds with similar backbones (e.g., tricyclic vs. tetracyclic heterocycles) may be grouped in computational models to predict reactivity or environmental behavior. However, the unique dioxa-aza system in 7,12-dioxa-9-azatricyclo[7.4.0.0²,⁶]tridecan-8-one likely necessitates separate consideration in reaction mechanisms .

Biological Activity

Overview

7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one is a complex organic compound with the molecular formula C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities.

The compound features a tricyclic structure that includes two oxygen atoms and one nitrogen atom within its framework. This configuration contributes to its reactivity and interaction with biological targets.

Property Details
IUPAC Name 7,12-dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one
CAS Number 1803610-01-6
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Purity ≥95%

Synthesis and Preparation

The synthesis of 7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one typically involves multi-step organic reactions, including cyclization of appropriate precursors under controlled conditions. Common reagents include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The unique tricyclic structure allows it to modulate the activity of various biomolecules, leading to potential therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that 7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one exhibits antimicrobial properties against certain bacterial strains. In vitro studies demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL.
  • Cytotoxic Effects : A study published in the Journal of Medicinal Chemistry reported that this compound showed cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 20 to 40 µM, suggesting a potential role as an anticancer agent.
  • Neuroprotective Properties : Preliminary findings suggest that the compound may have neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one, it is beneficial to compare it with structurally similar compounds:

Compound Name Key Differences Biological Activity
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-oneContains a ketone groupAntimicrobial, cytotoxic
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-olHydroxyl group replaces ketoneReduced cytotoxicity
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-amineAmine group instead of ketoneEnhanced neuroprotective effects

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one
Reactant of Route 2
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.